

Comparative Molecular Analysis of Radotinib and Radotinib-d6: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radotinib-d6

Cat. No.: B10820353

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This technical guide provides a detailed comparison of the molecular weights of Radotinib and its deuterated analog, **Radotinib-d6**. It includes a summary of their key molecular properties, outlines the experimental methodologies for molecular weight determination, and visualizes the primary signaling pathways affected by Radotinib's mechanism of action.

Core Molecular Data

The fundamental difference between Radotinib and **Radotinib-d6** lies in the isotopic substitution of six hydrogen atoms with deuterium, resulting in a quantifiable mass shift. This distinction is crucial for various research applications, particularly in pharmacokinetic studies where **Radotinib-d6** serves as a stable isotope-labeled internal standard.

Property	Radotinib	Radotinib-d6
Molecular Formula	C27H21F3N8O	C27H15D6F3N8O
Molecular Weight	530.5 g/mol [1][2][3]	536.5 g/mol [4][5]
Monoisotopic Mass	530.17904181 Da[1]	536.216896 Da (Calculated)

Experimental Protocols: Molecular Weight Determination

The precise determination of the molecular weight of pharmaceutical compounds like Radotinib is a critical step in their characterization and is typically achieved through mass spectrometry.

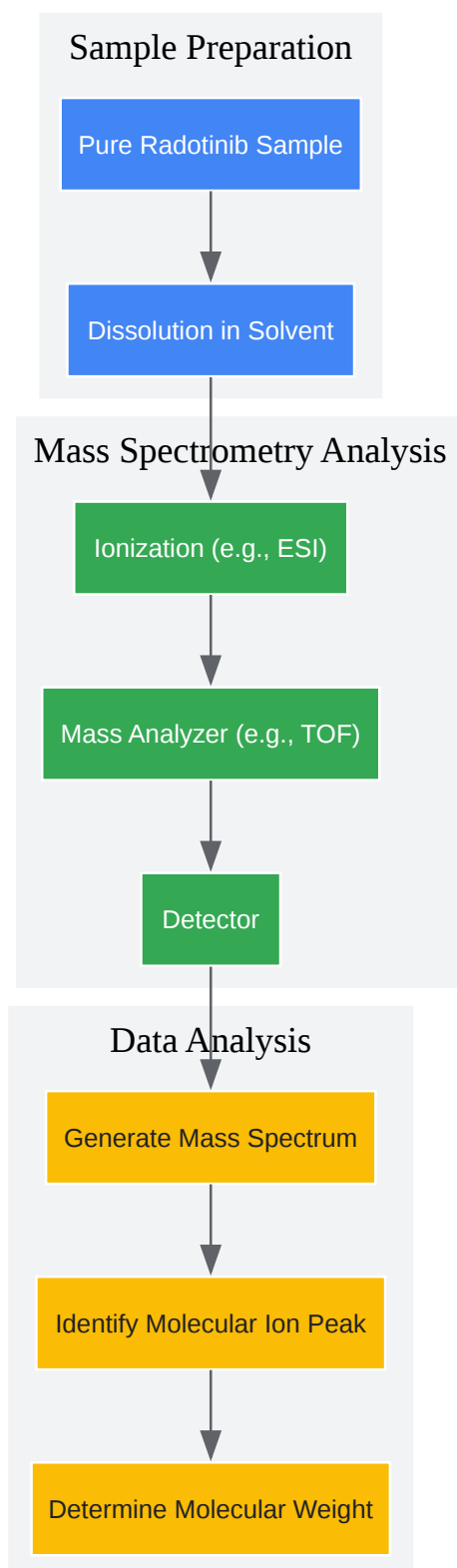
[1][6]

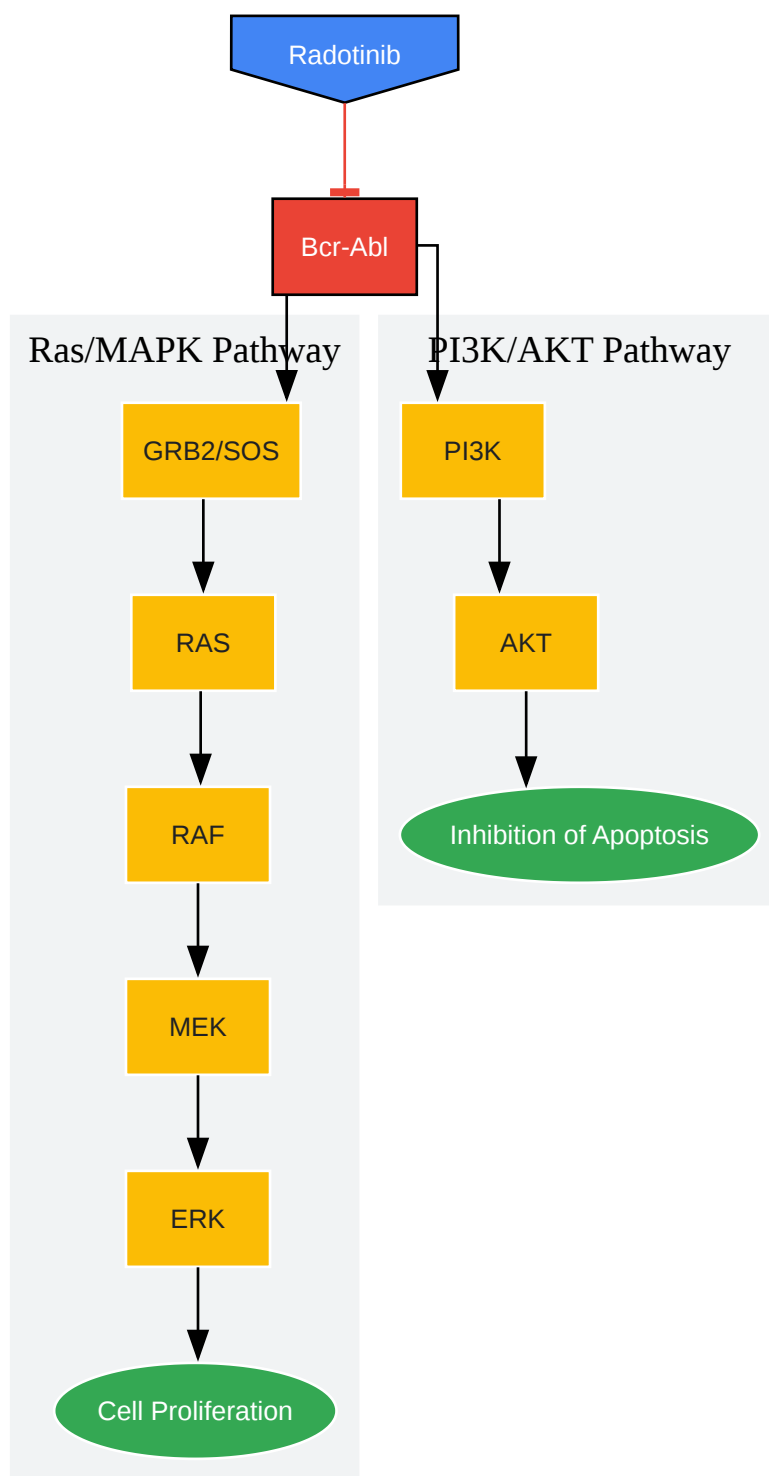
Methodology: High-Resolution Mass Spectrometry

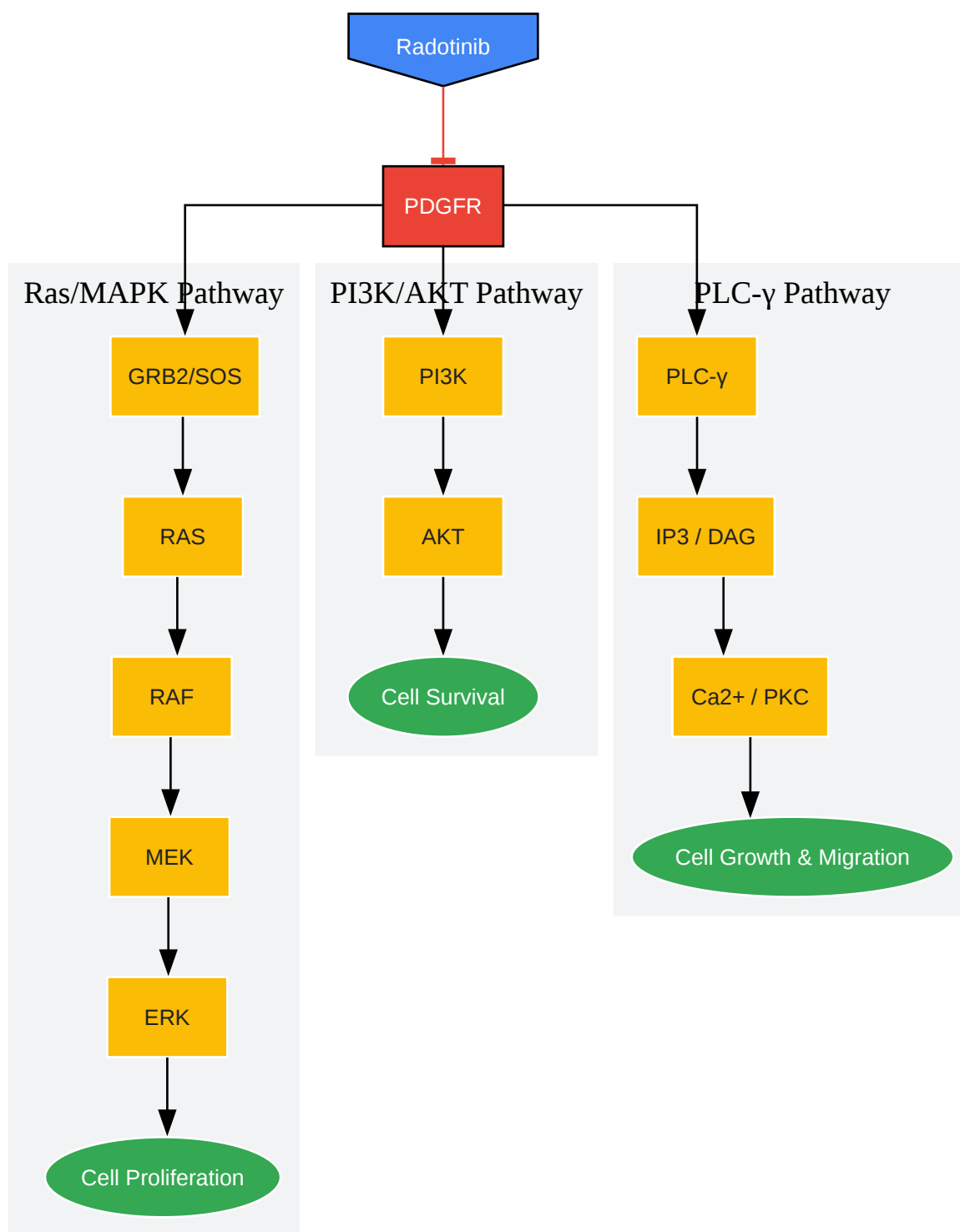
A generalized protocol for the determination of the molecular weight of a small molecule drug such as Radotinib is as follows:

- **Sample Preparation:** A pure sample of the analyte (Radotinib or **Radotinib-d6**) is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a concentration appropriate for mass spectrometric analysis.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is calibrated using a standard of known mass.
- **Ionization:** The sample solution is introduced into the mass spectrometer, and the analyte molecules are ionized. Electrospray ionization (ESI) is a common technique for molecules like Radotinib.
- **Mass Analysis:** The ionized molecules are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z .
- **Data Analysis:** The peak in the mass spectrum corresponding to the molecular ion ($[M+H]^+$ or $[M-H]^-$) is identified. The accurate mass of this ion is used to calculate the monoisotopic molecular weight of the compound.

The following diagram illustrates a generalized workflow for this process.







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Address: 3281 E Guasti Rd

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